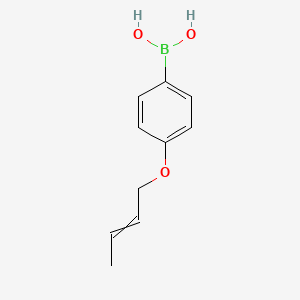

4-(But-2-en-1-yloxy)phenylboronic acid

説明

4-(But-2-en-1-yloxy)phenylboronic acid (IUPAC name: [4-[(E)-but-2-enoxy]phenyl]boronic acid) is a boronic acid derivative featuring a phenyl ring substituted with a but-2-en-1-yloxy group at the para position. Its molecular formula is C₁₀H₁₃BO₃, with a molecular weight of 196.03 g/mol (calculated from its formula). The compound’s structure includes a conjugated alkene moiety in the butenyloxy substituent, which may enhance its reactivity in cross-coupling reactions or influence its electronic properties in materials science applications .

The compound is synthesized via Suzuki-Miyaura coupling, a common method for aryl boronic acids, as evidenced by analogous syntheses of structurally related phenylboronic acids (e.g., 4-biphenylboronic acid and 4-(methanesulfonyl)phenylboronic acid) .

特性

分子式 |

C10H13BO3 |

|---|---|

分子量 |

192.02 g/mol |

IUPAC名 |

(4-but-2-enoxyphenyl)boronic acid |

InChI |

InChI=1S/C10H13BO3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h2-7,12-13H,8H2,1H3 |

InChIキー |

OVGCUCIIUMMWEJ-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC=C(C=C1)OCC=CC)(O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of [4-(but-2-en-1-yloxy)phenyl]boronic acid typically involves the reaction of 4-bromophenol with but-2-en-1-ol in the presence of a base to form the corresponding ether. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for [4-(but-2-en-1-yloxy)phenyl]boronic acid are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

化学反応の分析

Types of Reactions

[4-(but-2-en-1-yloxy)phenyl]boronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phenolic derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Corresponding alcohols.

Substitution: Biaryl compounds formed via Suzuki-Miyaura coupling.

科学的研究の応用

[4-(but-2-en-1-yloxy)phenyl]boronic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of [4-(but-2-en-1-yloxy)phenyl]boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . The molecular pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes and receptors.

類似化合物との比較

Comparison with Similar Phenylboronic Acid Derivatives

Structural and Functional Group Variations

The reactivity, solubility, and applications of phenylboronic acids are heavily influenced by their substituents. Below is a comparative analysis of key analogues:

Market and Industrial Relevance

- 4-(Isopropylthio)phenylboronic acid is commercially significant, with detailed market analyses predicting growth in research and pharmaceutical applications .

- (4-(Benzyloxy)phenyl)boronic acid is widely used in drug synthesis, with established protocols for coupling with heterocycles (e.g., indoles and pyridines) .

Key Research Findings and Data

Table 1: Thermal and Physical Properties of Selected Analogues

生物活性

4-(But-2-en-1-yloxy)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and cellular interactions. This article explores its biological activity, structure-activity relationships, and relevant case studies, supported by data tables and research findings.

Structure and Properties

The compound features a phenylboronic acid core modified with a butenoxy substituent at the para position. This structural modification influences its reactivity and biological properties compared to other phenylboronic acids.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(But-2-en-1-yloxy)phenylboronic acid | Contains butenoxy group | Potential for selective reactions in medicinal chemistry |

| 4-(Hydroxy)phenylboronic acid | Hydroxyl instead of butenoxy | More polar; used extensively in medicinal chemistry |

| 4-(Methoxy)phenylboronic acid | Methoxy substituent | Greater stability; used in various organic reactions |

| 4-(Fluorophenyl)boronic acid | Fluorine substituent | Enhanced electronic properties; useful in electronics |

Antiproliferative Effects

Research has indicated that phenylboronic acids, including derivatives like 4-(But-2-en-1-yloxy)phenylboronic acid, exhibit significant antiproliferative activity against various cancer cell lines. A study evaluated the antiproliferative potential of several phenylboronic acid derivatives, revealing a structure-activity relationship (SAR) where specific modifications enhanced activity against ovarian cancer cell lines (A2780) .

- Key Findings :

The mechanism by which 4-(But-2-en-1-yloxy)phenylboronic acid exerts its effects is believed to involve:

- Cell Cycle Arrest : Induction of G2/M phase arrest linked to p21 accumulation.

- Apoptosis Induction : Increased caspase activity leading to programmed cell death .

Study on Cellular Uptake

A recent study investigated the cellular uptake of boronic acid-functionalized micelles, demonstrating that the presence of boronic acid ligands significantly enhances cellular uptake through specific interactions with cellular transporters . This finding suggests that compounds like 4-(But-2-en-1-yloxy)phenylboronic acid could be effectively utilized in drug delivery systems.

Gene Silencing Applications

Another case study highlighted the effectiveness of boronic acid-modified micelles in delivering siRNA for gene silencing. The results showed a substantial reduction in target protein levels within cells treated with these micelles, indicating potential applications in targeted therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。